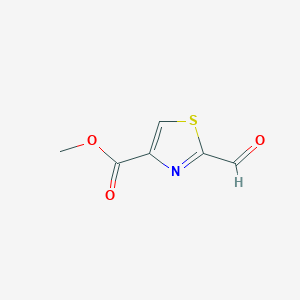

Methyl 2-formylthiazole-4-carboxylate

Description

Significance of Thiazole (B1198619) Heterocycles in Organic Chemistry

Thiazoles are a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom in a 1,3-arrangement. echemi.comorgsyn.org This aromatic ring system is a cornerstone in the field of organic and medicinal chemistry due to its widespread presence in a variety of natural products and synthetically important molecules. bldpharm.comnih.gov The thiazole nucleus is a key structural motif in essential biomolecules such as thiamine (B1217682) (vitamin B1) and in a range of pharmaceuticals, including antibiotics like penicillin, sulfathiazole, and the third-generation cephalosporin (B10832234), Cefditoren (B193786) pivoxil. bldpharm.comnih.govnih.gov

The unique electronic properties imparted by the nitrogen and sulfur heteroatoms make the thiazole ring a versatile scaffold. It can participate in various chemical reactions and its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. google.comnih.gov The stability of the aromatic ring combined with its ability to be functionalized at various positions makes it an attractive target for synthetic chemists developing new drugs, dyes, and industrial chemicals. bldpharm.comprinceton.edu

Overview of Formylthiazole Carboxylates as Research Targets

Within the broader family of thiazoles, formylthiazole carboxylates represent a particularly valuable subclass of compounds. These molecules are bifunctional, containing both an aldehyde (formyl) group and a carboxylate (ester) group attached to the thiazole core. This dual functionality provides two distinct reactive sites for further chemical transformations, making them highly useful as intermediates or building blocks in multi-step syntheses.

The formyl group is a precursor to a wide array of other functionalities and can participate in reactions such as oxidation, reduction, and condensation. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted into amides and other esters. Research interest in these compounds is often driven by their potential application in the synthesis of complex pharmaceutical agents. For instance, formylthiazole derivatives are crucial intermediates in the industrial production of important antibiotics. nih.govgoogle.com Specifically, 4-methyl-5-formylthiazole is a key intermediate for the antibiotic Cefditoren pivoxil, highlighting the strategic importance of the formylthiazole moiety. nih.govgoogle.comgoogle.com Similarly, thiazole-4-carboxylic acid is a critical component for synthesizing the broad-spectrum antifungal and antiparasitic agent thiabendazole. google.com

Research Trajectories of Methyl 2-formylthiazole-4-carboxylate

This compound (CAS No. 921927-88-0) is a specific example of a formylthiazole carboxylate that has emerged as a valuable organic reagent and heterocyclic building block. echemi.combldpharm.com Its research trajectory is primarily focused on its utility in synthetic chemistry. As a bifunctional molecule, it offers chemists precise control over sequential reactions. The aldehyde at the 2-position and the methyl ester at the 4-position allow for regioselective modifications, enabling the construction of more complex and highly substituted thiazole derivatives. This positions the compound as a key starting material for creating libraries of novel compounds for biological screening, particularly in the search for new therapeutic agents.

Scope and Objectives of the Academic Research Outline

The objective of this article is to present a comprehensive chemical profile of this compound. It will systematically cover the principal synthetic routes for its preparation, its spectroscopic and physical properties for characterization, and the chemical reactivity of its key functional groups. Furthermore, it will explore its applications as a synthetic intermediate, particularly in the construction of complex heterocyclic systems and molecules with potential biological activity. The information is structured to provide a thorough and focused academic overview for researchers in organic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-formyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-10-6(9)4-3-11-5(2-8)7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVFZBRIMAKBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00580438 | |

| Record name | Methyl 2-formyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921927-88-0 | |

| Record name | Methyl 2-formyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of Methyl 2 Formylthiazole 4 Carboxylate

Transformations of the Formyl Group

The aldehyde functionality at the C2 position of the thiazole (B1198619) ring is a key site for various chemical modifications, including oxidation and reduction reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group of thiazole derivatives can be oxidized to a carboxylic acid. For instance, the oxidation of 4-methyl-5-formylthiazole can be achieved using reagents like manganese dioxide (MnO2), chromium trioxide (CrO3), or sodium hypochlorite (B82951) (NaOCl). nih.govresearchgate.net The resulting carboxylic acid can then be converted to its corresponding acid chloride by treatment with thionyl chloride. nih.govresearchgate.net This acid chloride is a key intermediate for further derivatization.

A general method for preparing thiazole-4-carboxylic acids involves the hydrolysis of the corresponding dihalomethyl compound, which is then oxidized in situ to the carboxylic acid. google.com Specific oxidizing agents used in this context include nitric acid and sulfuric acid. google.com

| Precursor | Oxidizing Agent | Product | Reference |

| 4-dichloromethylthiazole | Nitric Acid / Sulfuric Acid | Thiazole-4-carboxylic acid | google.com |

| 4-chloromethylthiazole | Nitric Acid | Thiazole-4-carboxylic acid | google.com |

| 4-methylthiazole | Nitric Acid / Sulfuric Acid | Thiazole-4-carboxylic acid | google.com |

Reduction Reactions to Hydroxymethyl Derivatives

The formyl group can be reduced to a hydroxymethyl group. Common reducing agents for this transformation on similar thiazole structures include lithium aluminum hydride (LiAlH4), sodium borohydride (B1222165) (NaBH4), and Red-Al. nih.gov For thiazoles in general, conversion of a formyl group to an aldehyde can be achieved through N-methylation with methyl iodide, followed by reduction with sodium borohydride, and subsequent hydrolysis with mercury(II) chloride in water. wikipedia.org

Reactions Involving the Carboxylate Ester Group

The methyl ester at the C4 position provides another handle for chemical modification.

Hydrolysis and Transesterification Processes

The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by refluxing with an aqueous solution of sodium hydroxide (B78521). google.com Acidification of the reaction mixture then precipitates the thiazole-4-carboxylic acid. google.com Mild hydrolysis of similar thiazole esters has also been accomplished using lithium hydroxide (LiOH). researchgate.net

Electrophilic and Nucleophilic Substitutions on the Thiazole Ring

The thiazole ring exhibits distinct reactivity towards electrophiles and nucleophiles, which is influenced by the electron-withdrawing nature of the formyl and carboxylate groups. pharmaguideline.com In the thiazole ring, the C2 position is the most electron-deficient, C4 is nearly neutral, and C5 is slightly electron-rich. pharmaguideline.com

Electrophilic Substitution: Electrophilic attack on the thiazole ring generally prefers the C5 position, which is the most electron-rich. pharmaguideline.comresearchgate.net The presence of electron-donating groups at the C2 position can further facilitate electrophilic substitution at C5. pharmaguideline.com Common electrophilic substitution reactions for thiazoles include halogenation and sulfonation, which predominantly occur at the C5 position. pharmaguideline.comresearchgate.net Vilsmeier-Haak formylation of 2-amino-4-substituted thiazoles also occurs at the C5 position. researchgate.net

Nucleophilic Substitution: The C2 position of the thiazole ring is susceptible to nucleophilic attack due to its electron-deficient character. pharmaguideline.comias.ac.in This reactivity can be enhanced by quaternization of the ring nitrogen. pharmaguideline.com Halogen atoms attached to the thiazole ring can be displaced by nucleophiles at the C2, C4, or C5 positions. pharmaguideline.com

Multi-Component Reactions and Heterocyclic Annulations

Methyl 2-formylthiazole-4-carboxylate and its derivatives can participate in multi-component reactions (MCRs) and heterocyclic annulation reactions to construct more complex molecular architectures. MCRs are powerful tools in organic synthesis, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. researchgate.net

For example, 2-formylazoles, a class of compounds that includes derivatives of this compound, can be annulated with o-aminoiodoarenes in the presence of a copper catalyst to yield substituted pyrrolo[1,2-a]quinoxalines and related fused heterocyclic systems. nih.gov Annulation reactions can also involve the use of pyrones as a two-carbon unit in formal [4+2] cycloadditions to build fused ring systems. nih.gov

The Ugi four-component reaction (U-4CR) is another prominent MCR that can lead to the formation of dipeptide scaffolds and is particularly useful for synthesizing tetrazole derivatives when an azide (B81097) is used in place of a carboxylic acid. nih.govnih.gov While direct examples involving this compound are not detailed, the aldehyde functionality is a key component in such reactions.

| Reaction Type | Reactants | Product Type | Reference |

| Heterocyclic Annulation | 2-formylazoles, o-aminoiodoarenes | Fused Heterocycles (e.g., pyrrolo[1,2-a]quinoxalines) | nih.gov |

| Formal [4+2] Cycloaddition | Pyrones, Benzylic Anions | Annulated Heterocycles | nih.gov |

| Ugi Four-Component Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid/Azide | Dipeptide Scaffolds/Tetrazoles | nih.govnih.gov |

Chemo- and Regioselectivity in Derivatization Strategies

The selective modification of either the aldehyde or the ester functionality in this compound is a key consideration in the synthesis of its derivatives. Generally, aldehydes are more electrophilic and thus more reactive towards nucleophiles than esters. This inherent difference in reactivity allows for a degree of chemoselectivity in derivatization strategies.

The formyl group at the C2 position is susceptible to a range of nucleophilic addition and condensation reactions. Standard reactions for aldehydes, such as the Wittig reaction and Knoevenagel condensation, are expected to proceed chemoselectively at this position without affecting the less reactive methyl ester at C4. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org For instance, the Wittig reaction with a phosphonium (B103445) ylide would convert the formyl group into an alkene, leaving the ester group intact. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org Similarly, Knoevenagel condensation with active methylene (B1212753) compounds, typically catalyzed by a weak base, would lead to the formation of a new carbon-carbon double bond at the C2 position. researchgate.netnih.gov

In the realm of reduction reactions, the formyl group can be selectively reduced to a primary alcohol in the presence of the ester using mild reducing agents like sodium borohydride (NaBH₄). researchgate.net This selectivity is attributed to the greater reactivity of aldehydes compared to esters towards hydride reagents. A study on the chemoselective reduction of aldehydes in the presence of esters using NaBH₄ supports this principle. researchgate.net More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the aldehyde and the ester functionalities. nih.gov

Conversely, the methyl ester at the C4 position can be selectively hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, using sodium hydroxide solution followed by acidification. google.com This transformation provides a handle for further derivatization, such as amide bond formation.

The following table summarizes the expected chemoselective reactions for this compound:

| Reactive Site | Reaction Type | Reagents and Conditions | Expected Product |

| C2-Formyl Group | Wittig Reaction | Ph₃P=CHR', suitable base (e.g., NaH, NaOMe) | Methyl 2-(alkenyl)thiazole-4-carboxylate |

| C2-Formyl Group | Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, diethyl malonate), weak base (e.g., piperidine) | Methyl 2-(substituted vinyl)thiazole-4-carboxylate |

| C2-Formyl Group | Selective Reduction | NaBH₄, in a suitable solvent (e.g., methanol, ethanol) | Methyl 2-(hydroxymethyl)thiazole-4-carboxylate |

| C4-Methyl Ester | Hydrolysis | 1. NaOH (aq) 2. HCl (aq) | 2-Formylthiazole-4-carboxylic acid |

Synthesis of Structurally Modified Thiazole Carboxylates and Analogs

The selective derivatization of this compound opens avenues for the synthesis of a variety of structurally modified thiazole carboxylates and their analogs. These derivatives are of interest in medicinal chemistry and materials science.

One significant class of analogs are bithiazoles . The synthesis of such compounds can be envisioned through the conversion of the formyl group into a thiazole ring. For example, the formyl group could be first oxidized to a carboxylic acid, which is then converted to a thioamide. Subsequent reaction of this thioamide with an α-haloketone would lead to the formation of a 2,4'-bithiazole (B13848155) system. Research on the synthesis of bithiazole derivatives has highlighted the importance of this scaffold in various applications. researchgate.netnih.govunibs.it

Furthermore, the products from the chemoselective reactions described in section 3.5 serve as versatile intermediates for generating a library of analogs. For instance, the alkene derivatives obtained from Wittig or Knoevenagel reactions can undergo further transformations such as hydrogenation, epoxidation, or polymerization. The alcohol resulting from the selective reduction of the formyl group can be used in ether or ester linkages to append other molecular fragments.

The hydrolysis of the methyl ester to the carboxylic acid provides an entry point for the synthesis of amide derivatives. Coupling of the resulting 2-formylthiazole-4-carboxylic acid with various amines using standard peptide coupling reagents would yield a range of 2-formylthiazole-4-carboxamides.

The following table outlines potential synthetic routes to structurally modified thiazole carboxylates and analogs starting from this compound:

| Starting Material | Reaction Sequence | Intermediate/Final Product | Class of Analog |

| This compound | 1. Wittig Reaction 2. Further functionalization of the alkene | Methyl 2-(alkenyl)thiazole-4-carboxylate | Alkenyl-substituted thiazoles |

| This compound | 1. Selective Reduction (NaBH₄) 2. O-Alkylation or O-Acylation | Methyl 2-(alkoxymethyl)thiazole-4-carboxylate or Methyl 2-(acyloxymethyl)thiazole-4-carboxylate | Ether or Ester-linked thiazole derivatives |

| This compound | 1. Hydrolysis (NaOH) 2. Amide coupling with R-NH₂ | 2-Formylthiazole-4-carboxamide | Thiazole carboxamides |

| This compound | 1. Oxidation of formyl group to carboxylic acid 2. Conversion to thioamide 3. Reaction with α-haloketone | 2,4'-Bithiazole-4-carboxylate derivative | Bithiazoles |

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon atomic frameworks.

Proton (¹H) NMR spectroscopy for Methyl 2-formylthiazole-4-carboxylate confirms the presence of all distinct proton environments in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays three key signals. The most downfield signal corresponds to the aldehyde proton (-CHO), which is highly deshielded by the adjacent carbonyl group and the thiazole (B1198619) ring. The lone proton on the thiazole ring (H-5) appears as a distinct signal, and its chemical shift is influenced by the electron-withdrawing nature of the adjacent ester group. The methyl protons of the ester group (-OCH₃) appear as a sharp singlet in the upfield region.

Data from patent literature reports the following chemical shifts (δ) and coupling constants (J). google.comgoogleapis.comguidechem.com

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aldehyde (CHO) | 10.07 - 10.16 | Doublet (d) | 1.2 - 1.3 |

| Thiazole (H-5) | 8.53 - 8.54 | Doublet (d) | 1.2 - 1.3 |

| Methyl Ester (OCH₃) | 4.01 - 4.02 | Singlet (s) | N/A |

While specific experimental ¹³C NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on established principles and data from structurally similar compounds. The spectrum is expected to show six unique carbon signals corresponding to the aldehyde carbonyl, the ester carbonyl, the three carbons of the thiazole ring (C2, C4, and C5), and the methyl ester carbon. The carbonyl carbons are expected at the most downfield positions, typically above 160 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) Range (ppm) |

| Aldehyde (C=O) | 180 - 190 |

| Ester (C=O) | 160 - 165 |

| Thiazole (C2) | 165 - 175 |

| Thiazole (C4) | 145 - 150 |

| Thiazole (C5) | 130 - 140 |

| Methyl Ester (OCH₃) | 52 - 55 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key characteristic absorptions would be from the carbonyl stretching vibrations of the aldehyde and the ester groups. These typically appear as strong, sharp bands in the region of 1680-1750 cm⁻¹. The C-H stretch of the aldehyde proton is also a characteristic, albeit weaker, signal expected around 2700-2850 cm⁻¹. Although a specific measured spectrum is not publicly available, the expected absorption regions are well-established.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Aldehyde C=O | Stretch | 1690 - 1715 | Strong |

| Ester C=O | Stretch | 1720 - 1740 | Strong |

| Aldehyde C-H | Stretch | 2700 - 2850 | Weak to Medium |

| Aromatic C-H | Stretch | ~3100 | Medium |

| Ester C-O | Stretch | 1100 - 1300 | Strong |

| Thiazole Ring | C=N/C=C Stretch | 1500 - 1650 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound (C₆H₅NO₃S), mass spectrometry would confirm the molecular mass of 171.18 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the unambiguous determination of a compound's elemental formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. For this compound, HRMS would be used to confirm its elemental composition with high precision.

Interactive Data Table: Calculated Mass Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₆H₅NO₃S]⁺ ([M]⁺) | 171.0041 |

| [C₆H₆NO₃S]⁺ ([M+H]⁺) | 172.0119 |

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the measurement of exact bond lengths, bond angles, and torsional angles, providing unequivocal proof of a molecule's structure and stereochemistry.

A search of the current scientific literature and crystallographic databases did not yield a reported single-crystal X-ray structure for this compound. If such a study were to be conducted, it would provide invaluable information on the planarity of the thiazole ring, the conformation of the formyl and carboxylate substituents relative to the ring, and the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing in the solid state.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable in the synthesis and analysis of "this compound," providing critical information on reaction progress and the purity of the final product. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique for monitoring the progress of chemical reactions and assessing the purity of isolated compounds. rjpbcs.com In the synthesis of thiazole derivatives, including esters like "this compound," TLC is a primary tool for determining the consumption of starting materials and the formation of the desired product. nih.govnih.gov

The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate, which consists of a solid support (like aluminum or glass) coated with a thin layer of an adsorbent material, the stationary phase. utexas.edu For thiazole derivatives, pre-coated silica (B1680970) gel plates, such as Silica 60 HF254, are commonly used. nih.gov The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents, known as the mobile phase. The mobile phase moves up the plate by capillary action, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. utexas.edu

The separation is visualized, often under UV light if the compounds are UV-active, allowing for the calculation of the Retention Factor (Rf value) for each spot. The Rf value is a key parameter used to identify compounds.

Table 1: Typical Parameters for TLC Analysis of Thiazole Derivatives

| Parameter | Description | Common Choice for Thiazoles |

| Stationary Phase | The adsorbent material coated on the plate. | Silica Gel 60 HF254 nih.gov |

| Mobile Phase | A solvent or mixture of solvents that moves up the plate. | Typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). utexas.edu |

| Visualization | Method used to see the separated spots. | UV lamp (254 nm) for UV-active compounds. |

| Key Metric | Retention Factor (Rf), calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. | Varies depending on the specific compound and mobile phase composition. |

By comparing the spots of the reaction mixture with those of the starting materials, chemists can qualitatively assess the reaction's progression. The appearance of a new spot indicates product formation, while the diminishing intensity of reactant spots signifies their consumption. nih.gov Once the reaction is complete, TLC is used to confirm the purity of the final "this compound" product, where a single spot typically indicates a pure compound under the specific solvent system used.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative chromatographic technique used for the separation, identification, and quantification of compounds. It is frequently employed to determine the precise purity of "this compound". bldpharm.com The technique operates on the same principles as TLC but utilizes high pressure to pass the mobile phase through a column packed with the stationary phase, resulting in much higher resolution and efficiency.

In a typical HPLC analysis for a thiazole derivative, the compound is dissolved in a suitable solvent and injected into the HPLC system. The separation occurs within a column, and a detector measures the components as they elute. The output is a chromatogram, where peaks correspond to different components of the sample. The retention time (the time it takes for a compound to pass through the column) is used for identification, and the peak area is proportional to the concentration of the compound.

While specific methods for "this compound" are proprietary, methods for structurally similar thiazole carboxylic acid derivatives provide insight into typical analytical conditions. nih.govnih.gov For instance, the analysis of related compounds often utilizes reversed-phase columns and UV detection. nih.gov

Table 2: Example HPLC Conditions for Analysis of Thiazole Carboxylic Acid Derivatives

| Parameter | Condition | Source |

| Column | ZORBAX SB-C18 (150 × 4.6 mm, 5.0 µm) | nih.gov |

| Mobile Phase | Gradient elution with 0.1 mol/L trichloroacetic acid (pH 1.7) and acetonitrile (B52724) (ACN) | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Detection | UV at 355 nm | nih.gov |

| Temperature | Room Temperature | nih.gov |

| Run Time | 14 minutes | nih.gov |

Validation of an HPLC method for purity assessment involves evaluating parameters such as linearity, accuracy, and precision to ensure the results are reliable. nih.gov For example, in the analysis of a thiazolidine-carboxylic acid, method validation demonstrated high accuracy (ranging from 92.74% to 115.73%) and precision (with coefficients of variation not exceeding 6.99%). nih.gov Such rigorous validation is standard for confirming the purity of pharmaceutical intermediates and fine chemicals like "this compound."

Emerging Spectroscopic Methods and Chemometric Integration in Thiazole Research

While standard spectroscopic methods like NMR and IR are routine for structural elucidation, emerging techniques and computational integration are providing deeper insights into the properties and behavior of thiazole-containing molecules. rroij.combohrium.com These advanced methods are crucial for understanding molecular structure, reactivity, and interactions in complex systems.

Raman spectroscopy, which measures the inelastic scattering of light, offers a molecular fingerprint complementary to IR spectroscopy. rroij.com A significant advancement in this area is Surface-Enhanced Raman Spectroscopy (SERS), a technique that dramatically increases the Raman signal of molecules adsorbed onto nanostructured metal surfaces. SERS has been successfully used for the rapid detection of thiazole-containing pesticides, demonstrating its high sensitivity. mdpi.com

The integration of spectroscopic data with computational chemistry, a field known as chemometrics, is another area of active research. For instance, Density Functional Theory (DFT) calculations are used to predict theoretical Raman spectra, which can then be compared with experimental data to confirm vibrational assignments of complex thiazole derivatives. mdpi.com This synergy between experimental spectroscopy and theoretical calculations allows for a more robust characterization of molecular properties. nih.gov

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry (e.g., LC-MS), are also becoming standard in advanced analytical workflows. rroij.com These methods are invaluable for identifying and quantifying trace impurities or metabolites of thiazole derivatives in complex matrices. researchgate.net

Table 3: Advanced Analytical Techniques in Thiazole Research

| Technique | Principle | Application in Thiazole Research | Source |

| Raman Spectroscopy | Measures vibrational modes based on inelastic light scattering. | Provides molecular fingerprint information for structural analysis of thiazole rings. | rroij.combohrium.com |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman signals for molecules on metal surfaces. | Ultrasensitive detection of thiazole-containing compounds like pesticides. | mdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples HPLC separation with mass spectrometry detection. | Identification and quantification of thiazole derivatives and related substances in complex mixtures. | rroij.comresearchgate.net |

| Quantum Chemical Calculations (e.g., DFT) | Theoretical simulation of molecular properties. | Prediction of spectroscopic data (e.g., Raman spectra) to aid in experimental analysis; exploration of molecular orbitals and reactivity. | mdpi.comnih.gov |

These emerging methods, combined with chemometric data analysis, are pushing the boundaries of thiazole research, enabling more detailed molecular-level investigations that are essential for the development of new materials and therapeutic agents.

Anti-Tubercular Activity and Mode of Action Elucidation

The thiazole-4-carboxylate scaffold is a significant area of investigation in the development of new anti-tubercular agents. Research has focused on derivatives of this core structure, particularly 2-aminothiazole-4-carboxylates, as more synthetically accessible mimics of the natural antibiotic thiolactomycin (B1682310). plos.orgnih.gov Studies have identified compounds with potent activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis. plos.orgresearchgate.net

One notable derivative, methyl 2-amino-5-benzylthiazole-4-carboxylate, demonstrated a potent minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM) against M. tuberculosis H37Rv. plos.orgnih.govnih.gov This level of activity is more effective than both the parent compound thiolactomycin and the frontline drug isoniazid. plos.orgnih.gov However, elucidation of its mode of action revealed that this compound, along with other active 2-amino analogues, does not inhibit the enzyme β-ketoacyl-ACP synthase (mtFabH). plos.orgresearchgate.netnih.gov mtFabH is a key enzyme in the fatty acid synthesis (FAS-II) pathway of M. tuberculosis and is the known target of thiolactomycin. plos.orgsemanticscholar.org This suggests that the potent anti-tubercular effect of these 2-aminothiazole-4-carboxylate derivatives occurs through a different, as-yet-unidentified target within the bacterium. plos.orgnih.gov

Conversely, another class of derivatives, such as methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, was found to inhibit the mtFabH enzyme with an IC50 value of 0.95 µg/ml. plos.orgnih.gov Despite this enzymatic inhibition, these compounds showed no activity against the whole-cell organism. plos.orgresearchgate.netnih.gov This dissociation between enzymatic and whole-cell activity highlights the complexity of drug action and underscores the importance of cellular penetration and other factors in achieving therapeutic efficacy. These findings establish the 2-aminothiazole-4-carboxylate scaffold as a promising template for developing new anti-tubercular agents acting on novel targets. plos.orgresearchgate.netnih.gov

| Compound | Target | Activity Measurement | Value |

|---|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv (whole cell) | MIC | 0.06 µg/ml (240 nM) |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | mtFabH (enzyme) | Activity | No inhibition observed |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH (enzyme) | IC50 | 0.95 µg/ml (2.43 µM) |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | M. tuberculosis H37Rv (whole cell) | Activity | Inactive |

Structure-Activity Relationship (SAR) Studies of Thiazole Carboxylates

Structure-activity relationship (SAR) studies on thiazole carboxylate derivatives have provided valuable insights for the design of potent anti-tubercular agents. The substitution pattern on the thiazole ring is critical for both the magnitude of activity and the mechanism of action. plos.orgresearchgate.net

Analysis of 2-aminothiazole-4-carboxylate derivatives reveals distinct SAR trends. For whole-cell activity against M. tuberculosis, a free amino group at the C2 position appears to be crucial, as seen in the potent compound methyl 2-amino-5-benzylthiazole-4-carboxylate. plos.orgnih.gov In contrast, replacing the free amine with an N-acyl group, such as a bromoacetamido substituent, eliminates whole-cell activity but can confer inhibitory action against the mtFabH enzyme. plos.orgnih.gov

Further SAR studies on trisubstituted thiazoles have identified key requirements for activity against both active and dormant strains of M. tuberculosis. researchgate.net These studies indicate that an optimal scaffold generally requires:

A hydrophobic substituent at the C2 position.

An ester functionality, such as a methyl carboxylate, at the C4 position. The corresponding free carboxylic acids are often weaker inhibitors. researchgate.net

A group with hydrogen bond acceptor characteristics at the C5 position. researchgate.net

The nature of the substituent at the C5 position also significantly influences activity. For instance, in the 2-amino series, a benzyl (B1604629) group at C5 yielded a highly potent compound, while an m-Cl phenyl group at the same position resulted in an inactive methyl ester analogue. semanticscholar.org Interestingly, the corresponding carboxylic acid of the m-Cl phenyl analogue was active, suggesting that the interplay between substituents at C4 and C5 can strongly affect factors like cell permeability. semanticscholar.org Additionally, the presence of halogens on substituents has been noted as a feature in many potent compounds. researchgate.net

| Position on Thiazole Ring | Favorable Substituent/Feature | Observed Effect |

|---|---|---|

| C2 | Free amino group (-NH2) | Associated with whole-cell activity against M. tuberculosis |

| C2 | N-acyl groups (e.g., -NHCOCH2Br) | Confers activity against mtFabH enzyme but lacks whole-cell activity |

| C2 | Hydrophobic substituent | General requirement for anti-tubercular activity |

| C4 | Ester functionality (-COOCH3) | Generally more active than the corresponding carboxylic acid |

| C5 | Hydrogen bond acceptor | Identified as a requirement for activity |

| C5 | Benzyl group | Led to high potency in the 2-amino series |

Applications in Organic Synthesis as Building Blocks for Complex Scaffolds

This compound is a versatile heterocyclic building block in organic synthesis. Its structure incorporates three key functional groups—a thiazole ring, an aldehyde (formyl group), and a methyl ester—each offering distinct reactivity for constructing more complex molecular architectures. The aldehyde at the C2 position is a reactive site for condensation reactions, while the ester at the C4 position can be hydrolyzed, reduced, or converted to an amide.

The formylthiazole motif is a key intermediate in the synthesis of various pharmaceutical agents. For example, 4-methyl-5-formylthiazole is a crucial intermediate for the synthesis of the third-generation cephalosporin (B10832234) antibiotic cefditoren (B193786) pivoxil. nih.gov Synthetic routes to such compounds often involve the reduction of a carboxylic acid derivative to form the aldehyde, highlighting the synthetic interchangeability of these functional groups. nih.gov

The thiazole-carboxylate scaffold is also utilized in the construction of kinase inhibitors. Synthetic schemes for potential c-Met kinase inhibitors have employed related thiazole and thiadiazole carboxamide scaffolds. nih.gov In these syntheses, the carboxylate group is typically converted to an amide via acylation with various amines, demonstrating its utility as a handle for molecular elaboration. nih.gov The aldehyde group of this compound serves as a prime site for reactions like the Wittig or Horner-Wadsworth-Emmons olefination to form carbon-carbon double bonds, or reductive amination to introduce substituted amine functionalities. These transformations allow for the straightforward attachment of diverse substituents, enabling the generation of large libraries of compounds for biological screening.

Potential in Advanced Functional Materials and Chemosensors

The inherent electronic and structural properties of the thiazole ring make it an excellent component in the design of advanced functional materials, particularly chemosensors. tandfonline.com Thiazole is an intrinsically fluorescent heterocycle, a property that can be harnessed for developing fluorimetric sensors. scientificarchives.com The design of thiazole-based chemosensors often involves incorporating the thiazole moiety into a larger conjugated system or a supramolecular structure where its photoluminescent properties can be modulated by the presence of a specific analyte. scientificarchives.comresearchgate.net

A prominent strategy in this area is the construction of luminescent metal-organic frameworks (LMOFs). scientificarchives.com The design principle involves using thiazole-containing organic molecules as ligands or linkers that coordinate with metal ions, typically d10 cations like Zn2+ or Cd2+, to form a porous, crystalline framework. scientificarchives.commdpi.com The resulting MOF often exhibits strong luminescence originating from the organic linker. scientificarchives.com The presence of nitrogen and sulfur heteroatoms in the thiazole ring provides specific coordination sites for metal ions and can promote soft acid-soft base interactions, which is particularly useful for sensing heavy metal pollutants like Hg(II) or Pb(II). mdpi.comresearchgate.net

The synthesis of these thiazole-based LMOFs is commonly achieved via solvothermal methods. This involves heating a mixture of the thiazole-containing ligand, a metal salt (e.g., zinc nitrate), and a suitable solvent or mixture of solvents (e.g., DMF) in a sealed vessel. scientificarchives.com By carefully selecting the ligands and reaction conditions, it is possible to fabricate materials with high sensitivity and selectivity for detecting environmental contaminants such as toxic anions, aromatic compounds, and heavy metal ions through mechanisms like fluorescence quenching. scientificarchives.com

Conclusion

Summary of Key Research Findings

Methyl 2-formylthiazole-4-carboxylate is a valuable heterocyclic building block whose importance is derived from its bifunctional nature. The presence of both a reactive aldehyde and a modifiable ester group on a stable thiazole (B1198619) core makes it a versatile intermediate in organic synthesis. While direct and extensive research on this specific molecule is emerging, its synthetic utility can be confidently inferred from established chemical principles and the well-documented applications of closely related formylthiazoles and thiazole carboxylates. Its synthesis is plausibly achieved through established methods like the Hantzsch synthesis followed by functional group manipulation or, more directly, through the oxidation of a precursor alcohol. Its primary application lies in the construction of complex molecules, particularly as a scaffold for developing novel therapeutic agents, with strong potential in the fields of antimicrobial and anticancer drug discovery.

Future Perspectives and Unexplored Research Avenues

Future research will likely focus on the explicit use of this compound in the synthesis of targeted molecular libraries. Its potential as a precursor for novel kinase inhibitors, antibiotics, and other biologically active agents remains largely untapped. The development of novel, high-yield synthetic routes directly to this compound would further increase its accessibility and utility. Furthermore, exploring the chemistry of the C5-position of the thiazole ring through selective metalation or halogenation could open up new avenues for creating even more diverse and complex three-dimensional structures based on this versatile scaffold.

Theoretical and Computational Studies of Methyl 2 Formylthiazole 4 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of thiazole (B1198619) derivatives. Such studies on related thiazole compounds reveal key electronic properties that are likely transferable to Methyl 2-formylthiazole-4-carboxylate. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For thiazole derivatives, the HOMO is often distributed over the entire π-conjugated system, while the LUMO is typically localized on specific electron-accepting regions. mdpi.com The energy gap between HOMO and LUMO (HOMO-LUMO gap) is a significant indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. nih.govmdpi.com For a related compound, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, the HOMO-LUMO energy gap was calculated to be relatively small, indicating a high degree of electronic conjugation and reactivity. nih.gov This is a characteristic that this compound, with its own conjugated system of a thiazole ring, a formyl group, and a carboxylate group, is expected to share.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. In a typical MEP map of a thiazole derivative, the electron-rich regions (negative potential), which are susceptible to electrophilic attack, are often located around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms of the carbonyl groups. Conversely, electron-deficient regions (positive potential), prone to nucleophilic attack, are found around the hydrogen atoms. nih.gov These maps are crucial for predicting intermolecular interactions, including hydrogen bonding. nih.gov

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar thiazole derivatives from DFT studies, is presented below.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 eV | Predicts chemical reactivity and stability |

| Dipole Moment | ~3.5 D | Measures overall polarity |

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to predict and analyze the interaction of small molecules with biological macromolecules, such as proteins and enzymes. These methods are widely used in drug discovery to identify potential drug candidates and understand their mechanism of action at a molecular level. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For thiazole derivatives, docking studies have been performed against a variety of biological targets, including:

Tubulin: Certain thiazole derivatives have been identified as potent tubulin polymerization inhibitors, a mechanism relevant to cancer therapy. nih.gov Docking studies revealed that these compounds bind to the colchicine (B1669291) binding site of tubulin, with interactions stabilized by hydrogen bonds and hydrophobic interactions. nih.gov

Cyclooxygenase (COX) Enzymes: Thiazole carboxamide derivatives have been evaluated as selective COX-2 inhibitors, which is a target for anti-inflammatory drugs. nih.gov Docking studies helped to elucidate the binding patterns within the active sites of COX-1 and COX-2, explaining the observed selectivity. nih.gov

Glucosamine-6-phosphate synthase: This enzyme is a target for antimicrobial agents. Docking studies of 2,4-disubstituted thiazoles have shown that compounds with specific substituents have a greater affinity for the enzyme's active site. researchgate.net

Hepatitis B Virus (HBV) Capsid Protein: Some quinoline (B57606) derivatives, which share heterocyclic structural motifs with thiazoles, have been studied as inhibitors of HBV replication through molecular docking simulations. nih.govresearchgate.net

For this compound, molecular docking could be employed to screen for potential biological targets and to hypothesize its binding mode. The formyl and carboxylate groups would be expected to act as key hydrogen bond acceptors or donors, anchoring the molecule within a protein's binding pocket.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing its stability and conformational changes. For thiazole derivatives with herbicidal activity, MD simulations have been used to confirm the stability of the interaction between the compounds and the target enzyme, transketolase. nih.gov

A hypothetical docking result for this compound with a generic enzyme active site is summarized in the table below.

| Interaction Type | Interacting Residues (Hypothetical) | Functional Group Involved |

| Hydrogen Bond | Ser123, Gly124 | Formyl group (C=O) |

| Hydrogen Bond | Arg234 | Carboxylate group (C=O) |

| Pi-Sulfur Interaction | Phe189 | Thiazole ring (Sulfur) |

| Hydrophobic Interaction | Leu145, Val150 | Thiazole ring |

Structure-Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are computational methods that correlate the chemical structure of a series of compounds with their physical, chemical, or biological properties. These models are valuable for predicting the properties of new compounds and for designing molecules with desired characteristics. laccei.orgimist.ma

QSAR Models for Thiazole Derivatives: Several QSAR studies have been conducted on various classes of thiazole derivatives to understand the structural requirements for their biological activities:

Anti-inflammatory Activity: A 2D-QSAR study on thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors, an enzyme involved in inflammation, developed a model with good predictive ability. laccei.org This suggests that the anti-inflammatory activity of new thiazole compounds could be predicted based on their structural features.

Antimicrobial Activity: QSAR studies on 2,4-disubstituted thiazoles have indicated that molecular connectivity indices and Kier's shape index are key parameters for their antimicrobial activity. researchgate.net

PIN1 Inhibition: For thiazole derivatives acting as PIN1 inhibitors (an enzyme implicated in cancer), a 2D-QSAR model was developed using descriptors such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), and the energy of the LUMO (ELUMO). imist.maresearchgate.net

Antioxidant Activity: 2D and 3D-QSAR models for thiazole derivatives with antioxidant activity have shown that hydrophobicity, electrostatic, and steric effects contribute significantly to their activity. ijpsr.com

Based on these studies, it can be inferred that the properties of this compound could be modulated by modifying its structure. For example, changing the ester group or adding substituents to the thiazole ring could alter its lipophilicity, electronic properties, and steric profile, thereby influencing its potential biological activity.

The following table lists some common descriptors used in QSAR studies of thiazole derivatives and their potential influence on properties.

| Descriptor | Property It Represents | Potential Influence on Activity |

| LogP | Lipophilicity/Hydrophobicity | Affects membrane permeability and binding to hydrophobic pockets. researchgate.net |

| Molar Refractivity (MR) | Molecular Volume and Polarizability | Relates to steric interactions and dispersion forces with the target. researchgate.net |

| ELUMO | Electron Affinity | Influences the ability to accept electrons in charge-transfer interactions. researchgate.net |

| Dipole Moment | Polarity | Affects solubility and electrostatic interactions with the target. |

Retrosynthetic Analysis and Reaction Pathway Modeling

Computational tools can also be applied to the field of chemical synthesis. Retrosynthetic analysis involves breaking down a target molecule into simpler, commercially available starting materials. Computational modeling can help to identify feasible synthetic routes and predict the outcomes of chemical reactions.

Retrosynthesis of this compound: The synthesis of the thiazole ring is a well-established process in organic chemistry, with the Hantzsch thiazole synthesis being a classic method. researchgate.net This reaction typically involves the condensation of a thioamide with an α-haloketone. researchgate.net

A plausible retrosynthetic pathway for this compound would involve disconnecting the thiazole ring. The key bond formations to consider are those between N3-C4, C2-S1, and C5-S1. A common strategy for building the thiazole-4-carboxylate core is the reaction between a thioamide and a 3-halo-2-oxopropanoate derivative. chemicalbook.com

A potential retrosynthetic route is as follows:

Target Molecule: this compound

Disconnect C2-N3 bond (Amide formation concept): This leads back to 2-formylthiazole and a methylating agent for the carboxylate, which is less common. A more standard disconnection is via the Hantzsch synthesis.

Hantzsch Disconnection: Break the N3-C4 and C2-S1 bonds. This would lead to a thioamide precursor for the C2-formyl part and a 3-halo-2-oxopropanoate for the C4-carboxylate part. The precursor for the 2-formyl group could be a thioformamide (B92385) derivative. The other component would be methyl 3-bromo-2-oxopropanoate. chemicalbook.com

Reaction Pathway Modeling: Computational methods, such as DFT, can be used to model the reaction mechanism of the proposed synthesis. researchgate.net This involves calculating the energies of reactants, transition states, intermediates, and products for each step of the reaction. Such calculations can provide valuable information about the reaction kinetics and thermodynamics, helping to predict the feasibility of a proposed synthetic route and to optimize reaction conditions. researchgate.netresearchgate.net For instance, modeling the Hantzsch synthesis of a thiazole derivative would involve calculating the energy profile for the initial nucleophilic attack of the thioamide sulfur on the α-halocarbonyl, followed by cyclization and dehydration to form the aromatic thiazole ring.

The synthesis of related 2-aminothiazole-4-carboxylate derivatives has been reported to proceed via the reaction of thiourea (B124793) with methyl 3-bromo-2-oxopropanoate. chemicalbook.com This provides a strong precedent for the feasibility of the proposed retrosynthetic route for this compound.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of Methyl 2-formylthiazole-4-carboxylate is likely to be heavily influenced by the principles of green and sustainable chemistry. Traditional methods for thiazole (B1198619) synthesis, such as the venerable Hantzsch reaction, often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Modern synthetic chemistry is increasingly focused on developing methodologies that are not only efficient but also environmentally benign.

Future research will likely focus on several key areas to achieve these goals:

Continuous Flow Synthesis: This technology offers significant advantages for the synthesis of thiazole derivatives, including enhanced safety, improved heat and mass transfer, and the potential for seamless multi-step reactions. The application of continuous flow processes could enable the large-scale, automated, and highly controlled production of this compound, minimizing manual handling of potentially hazardous intermediates.

Microwave-Assisted and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. Their application to the synthesis of the target molecule could offer a more rapid and sustainable alternative to conventional heating methods.

Green Solvents and Catalysts: The exploration of environmentally friendly solvents, such as water, ionic liquids, or deep eutectic solvents, will be crucial. Furthermore, the development and utilization of reusable solid-supported catalysts or biocatalysts could significantly reduce the environmental footprint of the synthesis.

One-Pot, Multi-Component Reactions: Designing synthetic routes that combine multiple steps into a single, streamlined operation without the isolation of intermediates can greatly improve efficiency and reduce waste.

By embracing these modern synthetic strategies, the production of this compound and its derivatives can become more economical, safer, and environmentally responsible.

Exploration of Undiscovered Biological Activities and Therapeutic Targets

The thiazole nucleus is a well-established pharmacophore, present in a wide array of approved drugs with diverse therapeutic applications. While the specific biological profile of this compound remains largely uncharted, the known activities of related thiazole-4-carboxylate derivatives provide compelling clues for future investigations.

Emerging research could unveil a range of biological activities, including:

Anticancer Activity: Numerous thiazole derivatives have demonstrated potent anticancer properties. For instance, derivatives of 2-amino-4-methylthiazole-5-carboxylate have been identified as inhibitors of monoacylglycerol lipase (B570770) (MAGL), a promising target in oncology. Future studies could screen this compound and its analogues against a panel of cancer cell lines to identify potential antiproliferative effects and elucidate their mechanisms of action.

Antimicrobial Properties: The thiazole scaffold is a cornerstone in the development of antimicrobial agents. Investigating the activity of this compound against a spectrum of bacterial and fungal pathogens could lead to the discovery of new anti-infective leads.

Enzyme Inhibition: The structural features of this compound make it a candidate for targeting various enzymes. For example, related thiazole carboxamides have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation. Screening against a broad range of enzymes could uncover novel therapeutic targets.

A systematic biological evaluation of this compound is a critical next step to unlock its therapeutic potential.

Integration with Artificial Intelligence and Machine Learning in Drug Design

The convergence of computational power and chemical sciences has revolutionized drug discovery. Artificial intelligence (AI) and machine learning (ML) are now indispensable tools for accelerating the design and optimization of new therapeutic agents. For a molecule like this compound, where empirical data is limited, in silico approaches offer a powerful starting point.

Future research will likely leverage AI and ML in the following ways:

Quantitative Structure-Activity Relationship (QSAR) Studies: By analyzing datasets of known thiazole derivatives, QSAR models can be developed to predict the biological activity of new analogues of this compound based on their structural features. This can guide the synthesis of more potent and selective compounds.

Molecular Docking and Virtual Screening: Computational docking simulations can predict how this compound and its virtual library of derivatives might bind to the active sites of various therapeutic targets. This allows for the rapid and cost-effective screening of vast chemical spaces to identify promising drug candidates.

De Novo Drug Design: Generative AI models can be trained on existing chemical data to design entirely new molecules based on the this compound scaffold, optimized for specific biological targets and desired pharmacokinetic properties.

The integration of these computational tools will undoubtedly accelerate the journey from a promising molecule to a potential drug candidate.

Advanced Applications in Bioimaging and Diagnostics

The inherent photophysical properties of the thiazole ring make it an attractive scaffold for the development of fluorescent probes and imaging agents. While no such applications have been reported for this compound, the broader field of thiazole-based imaging agents suggests significant potential.

Future research could explore:

Fluorescent Probes: By strategic modification of the this compound structure, it may be possible to create novel fluorescent probes for the detection of specific biomolecules, ions, or changes in the cellular microenvironment. For example, the formyl and carboxylate groups could be functionalized to act as recognition sites for specific analytes, leading to a "turn-on" or ratiometric fluorescent response.

Positron Emission Tomography (PET) Imaging Agents: The thiazole scaffold has been incorporated into radiotracers for PET imaging. By labeling this compound or its derivatives with a positron-emitting radionuclide, it might be possible to develop new imaging agents for visualizing and quantifying biological processes in vivo, such as the expression of specific enzymes or receptors in tumors.

The development of this compound-based imaging tools could provide new avenues for disease diagnosis and for monitoring therapeutic responses.

Industrial Scalability and Process Intensification Considerations

For any promising compound to transition from the laboratory to commercial application, a scalable and economically viable manufacturing process is essential. The industrial production of thiazole derivatives presents both challenges and opportunities for process intensification.

Key considerations for the future industrial synthesis of this compound include:

Process Optimization: A thorough investigation of reaction parameters, such as temperature, pressure, catalyst loading, and solvent selection, will be necessary to maximize yield and purity while minimizing costs and environmental impact.

Continuous Manufacturing: As mentioned earlier, continuous flow technology is particularly well-suited for the large-scale production of fine chemicals and pharmaceuticals. Its adoption would represent a significant step towards a more efficient and sustainable manufacturing process.

Downstream Processing: The development of efficient and scalable purification methods is as crucial as the synthesis itself. Techniques such as continuous crystallization and chromatography will likely play a key role in obtaining the final product with the high purity required for pharmaceutical or materials applications.

Safety and Hazard Analysis: A comprehensive evaluation of the potential hazards associated with the synthesis, particularly when handling reactive intermediates, is paramount for ensuring safe industrial-scale production.

By addressing these considerations early in the development process, a clear pathway to the industrial realization of this compound's potential can be established.

Q & A

Q. What synthetic methodologies are commonly used to prepare Methyl 2-formylthiazole-4-carboxylate, and how can reaction conditions be optimized for improved yield?

this compound is typically synthesized via formylation of methyl 2-aminothiazole-4-carboxylate or through coupling reactions involving thiazole intermediates. For example, triazine-based coupling (as seen in analogous syntheses) employs reagents like 2,4,6-trichlorotriazine and phenolic derivatives under controlled temperatures (e.g., 0–5°C) to minimize side reactions . Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane or THF), and catalysts (e.g., DMAP). Purification via column chromatography or recrystallization ensures high purity.

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation, and data collection is performed using synchrotron or laboratory X-ray sources. Software suites like SHELXL refine the structure by minimizing residuals (R-factors) , while ORTEP-3 visualizes thermal ellipsoids and molecular geometry . The WinGX platform integrates data processing, solution, and refinement workflows .

Advanced Questions

Q. How can computational modeling resolve ambiguities in electron density maps during crystallographic refinement of this compound derivatives?

Disordered regions or weak electron density in thiazole derivatives can be addressed using SHELXD for dual-space recycling in experimental phasing . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries, which are cross-validated against experimental data. Tools like Olex2 or Mercury overlay computational and crystallographic models to identify discrepancies in bond lengths or angles .

Q. What role do Cremer-Pople puckering parameters play in analyzing the conformational dynamics of the thiazole ring in this compound?

The Cremer-Pople formalism quantifies out-of-plane distortions in five-membered rings using amplitude (θ) and phase (φ) coordinates . For this compound, these parameters help distinguish planar vs. puckered conformations under varying conditions (e.g., temperature, solvent). Software like PLATON calculates puckering amplitudes from crystallographic data, enabling comparative studies of substituent effects on ring flexibility .

Q. How can contradictions between synthetic yields of this compound derivatives be systematically investigated?

Divergent yields often arise from competing reaction pathways (e.g., hydrolysis of the formyl group). Design of experiments (DoE) frameworks, such as factorial designs, isolate critical variables (e.g., pH, temperature). High-resolution mass spectrometry (HRMS) and <sup>13</sup>C NMR monitor intermediate stability. Kinetic studies under inert atmospheres (e.g., argon) can suppress oxidation side reactions .

Q. What strategies are recommended for modifying the formyl group of this compound to enhance bioactivity in drug discovery?

The formyl group serves as a reactive handle for nucleophilic additions (e.g., hydrazine to form hydrazones) or reductive amination. Bioisosteric replacements (e.g., converting –CHO to –CN or –CF3) improve metabolic stability. Structure-activity relationship (SAR) studies guided by docking simulations (e.g., AutoDock Vina) prioritize derivatives with enhanced binding to target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.